N~1~-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)ethanediamide
Description
N~1~-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)ethanediamide is an anthraquinone derivative featuring an ethanediamide (oxamide) group attached to the 1-position of the anthracene backbone. Anthraquinones are planar polycyclic aromatic systems with two ketone groups at the 9 and 10 positions, which confer redox activity and π-conjugation. The ethanediamide moiety introduces hydrogen-bonding capabilities and structural rigidity, making this compound of interest in pharmaceutical and materials chemistry.
Properties
CAS No. |
92573-24-5 |
|---|---|
Molecular Formula |
C16H10N2O4 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
N'-(9,10-dioxoanthracen-1-yl)oxamide |
InChI |
InChI=1S/C16H10N2O4/c17-15(21)16(22)18-11-7-3-6-10-12(11)14(20)9-5-2-1-4-8(9)13(10)19/h1-7H,(H2,17,21)(H,18,22) |
InChI Key |
KKQQADPHFLQNIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Comparative Properties of Anthraquinone Derivatives
Key Observations :
- Solubility: Carboxylic acid derivatives (e.g., 4-oxobutanoic acid) exhibit higher aqueous solubility due to ionizable groups, whereas benzamide/trifluoroacetamide derivatives are less soluble .
- Bioactivity : Thioacetamide derivatives show marked antioxidant and antiplatelet effects, attributed to sulfur’s radical-scavenging ability . The target ethanediamide may share similar hydrogen-bonding interactions but lacks sulfur’s redox versatility.
- Structural Rigidity: Anthraquinone’s planar structure enables π-π stacking in crystal lattices, as seen in the orthorhombic crystal system of 4-oxobutanoic acid derivatives .
Pharmacological and Industrial Relevance
- Dyeing Applications: Anthraquinone-based acids () are used as chromophores in textiles due to their stability and intense coloration .
- Drug Development : Trifluoro-N-methyl-acetamide () highlights the role of fluorination in enhancing pharmacokinetic profiles, a strategy applicable to the target compound .
Q & A
Q. Methodological Answer :
- Platelet Aggregation Assay :
- Isolate platelets from human blood using differential centrifugation.
- Induce aggregation with ADP (10 μM) or collagen (2 μg/mL).
- Quantify inhibition using a lumi-aggregometer (IC calculation) .
- Thromboxane B (TXB) ELISA : Measure TXB levels to confirm COX-1 pathway inhibition .
Advanced: How do anthraquinone derivatives interact with DNA or proteins?
Q. Methodological Answer :
- DNA Binding :
- Protein Interaction :
Advanced: What computational methods predict the logP/logD values of anthraquinone derivatives?
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